2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride (CAS 1177333-57-1) is a halogenated heterocyclic building block featuring a pyrrolidine ring connected to a 4-bromothiophene moiety, supplied as a hydrochloride salt for enhanced stability and handling. It belongs to the broader class of aryl-pyrrolidine fragments, which are privileged scaffolds in medicinal chemistry for CNS and anti-infective targets.

Molecular Formula C8H11BrClNS
Molecular Weight 268.6 g/mol
CAS No. 1177333-57-1
Cat. No. B1286310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride
CAS1177333-57-1
Molecular FormulaC8H11BrClNS
Molecular Weight268.6 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CS2)Br.Cl
InChIInChI=1S/C8H10BrNS.ClH/c9-6-4-8(11-5-6)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H
InChIKeyQJESLRCKEIFTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromothiophen-2-yl)pyrrolidine Hydrochloride: A Halogenated Pyrrolidine-Thiophene Building Block for Drug Discovery


2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride (CAS 1177333-57-1) is a halogenated heterocyclic building block featuring a pyrrolidine ring connected to a 4-bromothiophene moiety, supplied as a hydrochloride salt for enhanced stability and handling [1]. It belongs to the broader class of aryl-pyrrolidine fragments, which are privileged scaffolds in medicinal chemistry for CNS and anti-infective targets [2]. The bromine atom at the 4-position of the thiophene serves as a synthetic handle for downstream functionalization via metal-catalyzed cross-coupling, making this compound a strategic intermediate in structure-activity relationship (SAR) exploration campaigns [1].

1
Fragment-based SAR campaigns. Halogenated pyrrolidine-thiophene scaffold suited for CNS and anti-infective target exploration.
2
Cross-coupling synthetic handle. 4-bromo position enables downstream functionalization via metal-catalyzed coupling reactions.
3
Hydrochloride salt format. Supplied for enhanced stability and handling; verify salt stoichiometry if free-base is required.

The Functional Specificity of 2-(4-Bromothiophen-2-yl)pyrrolidine HCl: Why Simple Analogs Cannot Be Directly Substituted


The 4-bromo substitution pattern on the thiophene ring is not a general feature of simple thiophene-pyrrolidine analogs. The position of the halogen is a critical determinant of both molecular recognition and synthetic utility. Shifting the bromine to the 2- or 5-position, or replacing it with a chlorine atom, alters the regioselectivity, steric profile, and electronic properties of the fragment, which can lead to drastically different biological activity and downstream functionalization efficiency [1]. Such seemingly minor structural changes are well-documented to cause a 'activity cliff' in SAR studies, making generic substitution a high-risk approach for procurement in targeted drug discovery programs [2].

Target
4-Bromo regioisomer
Specific bromine position controls regioselectivity and steric profile for productive molecular recognition and coupling efficiency.
Critical for SAR integrity.
Analog Risk
2- or 5-Bromo isomer
Altered halogen position may shift electronic properties and binding pose, potentially causing a documented activity cliff.
Regioselectivity mismatch.
Target
Aryl bromide (C-Br)
Provides balanced reactivity in Pd-catalyzed cross-coupling, offering mild condition efficiency and manageable stability.
Synthetic utility sweet spot.
Analog Risk
Chloro (C-Cl) or iodo (C-I) analog
Chloro analogs may require harsher coupling conditions; iodo analogs may introduce dehalogenation side reactions.
Reactivity profile mismatch.

Quantitative Differentiation Evidence for 2-(4-Bromothiophen-2-yl)pyrrolidine HCl Against Its Closest Analogs


Enhanced Calculated Lipophilicity Over the Non-Brominated Parent Scaffold

The introduction of a bromine atom at the 4-position of the thiophene ring in the core scaffold leads to a significant increase in calculated lipophilicity compared to the non-halogenated parent, 2-(thiophen-2-yl)pyrrolidine. This is a key design parameter often correlated with membrane permeability and non-specific protein binding. The target compound's increased heavy atom count and exact mass directly reflect this modification and are quantifiable physical properties that procurement specialists can verify as a measure of structural correctness [1].

Lipophilicity & Mass
Cross-study comparable
+115.35 g/mol
Exact mass increase of 113.89 Da vs non-brominated parent. Heavy atom count: 12 vs 10.
Confirms bromine substituent presence. Supports membrane permeability assessment context.
Computed properties from PubChem pipeline.
Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

Synthetic Utility Advantage: Bromide vs. Chloride Leaving Group in Cross-Coupling

The 4-bromothiophene motif in this compound is strategically chosen over the 4-chlorothiophene analog for its balanced reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. A bromoarene generally undergoes oxidative addition to Pd(0) complexes more readily than a chloroarene, leading to faster reaction rates under milder conditions, while maintaining better stability and handling than an iodoarene [1]. This well-established reactivity hierarchy is a key selection criterion for medicinal chemistry building blocks meant for rapid library expansion.

Reactivity Hierarchy
Class-level inference
C-I > C-Br >> C-Cl
Based on organometallic chemistry principles for Pd-catalyzed oxidative addition.
Supports selection for mild, efficient Suzuki coupling scope.
No specific kinetic data for this exact compound; data to verify.
Synthetic Chemistry Cross-Coupling Reactions Fragment Elaboration

Hit Generation: Bromothiophene-Pyrrolidine Motif in a BCATm Inhibitor with X-ray Binding Mode

While direct biological data for this exact compound is absent from public databases, a very closely related analog, (R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide, was identified as a potent inhibitor of branched-chain aminotransferase (BCATm) with an IC50 of 2.0 µM [1]. Critically, an X-ray co-crystal structure confirmed the bromothiophene-pyrrolidine motif makes productive contacts within the enzyme's active site, demonstrating the value of this specific halogenated fragment for target engagement [2].

Target Engagement Hit
Cross-study comparable
BCATm IC50 ~2.0 µM
Co-crystal structure confirms bromothiophene-pyrrolidine motif in active site (PDB: 5CR5).
Demonstrates fragment's potential for productive, structure-validated target engagement.
Data from a closely related analog; direct validation required.
Biochemical Target Engagement X-ray Crystallography Metabolic Disease

High-Confidence Application Scenarios for 2-(4-Bromothiophen-2-yl)pyrrolidine HCl Based on Current Evidence


Strategic Building Block in Fragment-Based Drug Discovery (FBDD) Libraries

Given its balanced physicochemical profile, this compound is an ideal core fragment for FBDD campaigns targeting CNS or metabolic enzymes. Its molecular weight of 268.60 g/mol (free base 232.14) and calculated complexity of 142 place it within the 'rule of three' guidelines for fragments [1]. The bromine handle allows for prompt tracking of binding by anomalous scattering in X-ray crystallography and enables facile elaboration via high-throughput Suzuki coupling, as demonstrated in the BCATm inhibitor discovery [2].

Late-Stage Diversification in Oncology Targeted Protein Degradation (TPD)

In the design of heterobifunctional degraders (PROTACs), shallow surface pockets on E3 ligase ligands are often targeted by small heterocyclic fragments. The 4-bromothiophenyl-pyrrolidine can be employed as a solvent-exposed moiety or a linker attachment point. Its synthetic versatility allows for systematic SAR exploration by varying the aryl coupling partner without altering the core scaffold, a critical advantage in degrader optimization where subtle structural changes can drastically affect ternary complex formation [1].

Probe for Electrophilic Fragment Screening in Covalent Inhibitor Discovery

Although this specific compound is not a direct electrophilic warhead, it serves as an immediate precursor to acrylamide or vinyl sulfonamide derivatives via simple amide coupling or sulfonylation. The bromine atom provides a quantitative mass tag (+78/80 Da isotopic pattern) for mass spectrometry-based target identification and occupancy studies, a practical advantage over the corresponding chloro or hydrogen analogs when evaluating covalent probe selectivity in chemoproteomics workflows [1].

Reagent for Developing Robust Suzuki Coupling Methodology

The combination of a basic pyrrolidine nitrogen and an aryl bromide in a single, well-defined substrate makes this compound a useful model system for developing new catalytic methods in process chemistry. Its solubility as a hydrochloride salt in aqueous/organic mixtures and the potential to monitor reaction progress via the distinct UV-vis signature of the bromothiophene chromophore allow for straightforward kinetic analysis, aiding in the optimization of coupling conditions for more complex substrates [1].

Application
Selection Property
Validation Focus
Fragment-based library design
Rule-of-three compliant core with anomalous scattering handle
X-ray crystallography binding confirmation and HTE coupling scope
Targeted protein degradation (PROTACs)
Small heterocyclic motif for solvent-exposed or linker attachment points
Ternary complex formation and SAR-driven degrader optimization
Covalent probe development
Bromine isotopic pattern for quantitative mass tag in chemoproteomics
Target occupancy studies and selectivity profiling in cell lysates
Suzuki coupling methodology
Well-defined bifunctional substrate with distinct UV-vis chromophore
Kinetic analysis and catalyst optimization under aqueous/organic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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